molecular formula C10H18N2S B2447340 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile CAS No. 1697640-73-5

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile

Cat. No. B2447340
CAS RN: 1697640-73-5
M. Wt: 198.33
InChI Key: VBSARAOVTFCWRY-UHFFFAOYSA-N
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Description

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile is a chemical compound with the CAS Number: 1697640-73-5 . It has a molecular weight of 198.33 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2S/c1-10(2)4-7-12(6-3-5-11)8-9-13-10/h3-4,6-9H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Adhesive Polymers

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile and its derivatives have applications in the synthesis of adhesive polymers. For example, 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate was synthesized and characterized for its adhesive properties, demonstrating potential in dental applications due to its strong acidic nature, enabling enamel and dentin etching without cytotoxic effects (Moszner et al., 2006).

Antimicrobial Agents

Compounds derived from this compound have been explored for their antimicrobial properties. A study on the synthetic utility of related compounds in the synthesis of bis-[1,3,4]thiadiazole and bis-thiazole derivatives showed promising antimicrobial results, highlighting their potential in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Catalysis

The exploration of alternative routes for 1,3-propanediol production, a key monomer in polytrimethylene-terephthalate manufacture, led to the investigation of this compound derivatives. These derivatives have been used in vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on Cu/SiO2 catalysts. The study revealed insights into the catalytic reaction network and the effect of Cu+/Cu0 on selectivity, offering a new perspective on regioselective hydrogenation processes (Zheng et al., 2017).

Heterocyclic Chemistry

Research into the synthesis of novel bis-heterocyclic compounds with sulfur-containing units, including those derived from this compound, has been conducted. These studies aim to develop new methodologies for producing bisheterocycles, which have a wide range of potential applications in medicinal chemistry and as materials science precursors (Mabkhoot, 2009).

Bromodomain Ligands

The synthesis and characterization of 1,4-thiazepanes and 1,4-thiazepanones as three-dimensional fragments for screening libraries have shown that these structures, potentially derivable from this compound, can act as new BET bromodomain ligands. An efficient and diversified synthesis approach was reported, highlighting their significance in fragment-based drug discovery (Pandey et al., 2020).

properties

IUPAC Name

3-(7,7-dimethyl-1,4-thiazepan-4-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-10(2)4-7-12(6-3-5-11)8-9-13-10/h3-4,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSARAOVTFCWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1697640-73-5
Record name 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propanenitrile
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